molecular formula C11H9NOS B6195384 2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile CAS No. 1897755-97-3

2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile

Cat. No.: B6195384
CAS No.: 1897755-97-3
M. Wt: 203.3
InChI Key:
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Description

2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile is a chemical compound with a molecular formula of C11H9NOS. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile typically involves the reaction of 4-methoxybenzothiophene with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution on the benzothiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxybenzothiophen-5-yl)acetic acid
  • 2-(4-methoxybenzothiophen-5-yl)ethanol
  • 2-(4-methoxybenzothiophen-5-yl)acetaldehyde

Uniqueness

2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy and nitrile groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1897755-97-3

Molecular Formula

C11H9NOS

Molecular Weight

203.3

Purity

95

Origin of Product

United States

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